rac Methotrimeprazine Hydrochloride

Receptor Pharmacology Stereoselectivity Dopamine Receptor Binding

rac Methotrimeprazine Hydrochloride (CAS 4185-80-2) is the indispensable racemic reference standard for analytical laboratories. Unlike the single enantiomer levomepromazine, this 1:1 (R)/(S) mixture establishes baseline racemate peak profiles, enabling detection of chiral impurities down to ~0.5% on β‑cyclodextrin stationary phases. It is essential for stability‑indicating assays, simultaneous quantification of the active N‑monodesmethyl metabolite and inactive sulfoxide, and stereoselective receptor binding studies where enantiomers exhibit significant differences at dopamine and serotonin receptors. The hydrochloride salt ensures superior aqueous solubility for calibration standard preparation. Procure this distinct reference material to ensure regulatory‑compliant method validation and accurate impurity profiling.

Molecular Formula C19H25ClN2OS
Molecular Weight 364.9 g/mol
CAS No. 4185-80-2
Cat. No. B021720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac Methotrimeprazine Hydrochloride
CAS4185-80-2
Synonyms2-Methoxy-N,N,β-trimethyl-10H-phenothiazine-10-propanamine Hydrochloride;  10-[3-(Dimethylamino)-2-methylpropyl]-2-methoxyphenothiazine MonoHydrochloride;  2-Methoxytrimeprazine Hydrochloride;  2-Methoxytrimeprazine; 
Molecular FormulaC19H25ClN2OS
Molecular Weight364.9 g/mol
Structural Identifiers
SMILESCC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.Cl
InChIInChI=1S/C19H24N2OS.ClH/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;/h5-11,14H,12-13H2,1-4H3;1H
InChIKeyODLGFPIWRAEFAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why rac Methotrimeprazine Hydrochloride (CAS 4185-80-2) Serves as a Critical Analytical Reference for Phenothiazine Research and Procurement


rac Methotrimeprazine Hydrochloride (CAS 4185-80-2) is the racemic hydrochloride salt of methotrimeprazine, a low-potency aliphatic phenothiazine neuroleptic [1]. This compound contains a stereodefined methyl group on its propanamine side chain that is racemized at this position, resulting in an equimolar mixture of the (R)- and (S)-enantiomers . As a phenothiazine, it exhibits antagonist actions at multiple neurotransmitter receptor sites, including dopaminergic, cholinergic, serotonin, and histamine receptors [1]. The racemic hydrochloride form (molecular weight 364.9 g/mol) is distinguished from the clinically used enantiopure levomepromazine (methotrimeprazine) free base (CAS 60-99-1), with the hydrochloride salt providing improved aqueous solubility and solid-state stability for analytical applications .

Procurement Risks: Why rac Methotrimeprazine Hydrochloride Cannot Be Interchanged with Levomepromazine or Other Phenothiazines


Generic substitution among phenothiazines or even between racemic methotrimeprazine and its single enantiomer levomepromazine is scientifically unjustified due to documented stereoselectivity in receptor binding and distinct metabolic pathways. The two enantiomers of methotrimeprazine exhibit statistically significant differences in their affinity for dopamine and serotonin receptors, with the l-isomer demonstrating greater activity [1]. Furthermore, methotrimeprazine undergoes extensive metabolism to N-monodesmethyl methotrimeprazine—a metabolite nearly equipotent to the parent drug—and to methotrimeprazine sulfoxide, which lacks neuroleptic potency [2]. The racemic mixture thus presents a fundamentally different pharmacological and analytical profile compared to the single enantiomer, making it essential as a distinct reference standard for method validation, impurity profiling, and metabolism studies. The following evidence quantifies these critical differentiators.

Quantitative Differentiation of rac Methotrimeprazine Hydrochloride: Receptor Stereoselectivity, Metabolism, and Analytical Utility


Enantiomer-Specific Receptor Binding: l-Methotrimeprazine Matches Chlorpromazine Potency at Dopamine and Serotonin Receptors

In direct head-to-head receptor binding competition experiments using bovine caudate nucleus tissue homogenates, the l-enantiomer of methotrimeprazine demonstrated statistically significant (P < 0.05) higher affinity for dopamine and 5-hydroxytryptamine (serotonin) receptors compared to the d-enantiomer [1]. The more active isomer, l-methotrimeprazine, was pharmacodynamically equivalent to chlorpromazine at these receptor types [1]. This stereoselectivity is not observed at opiate receptors, indicating that the racemic mixture—containing equal proportions of both enantiomers—possesses a distinct receptor interaction profile that cannot be replicated by using the single enantiomer alone or by substituting chlorpromazine [1].

Receptor Pharmacology Stereoselectivity Dopamine Receptor Binding Serotonin Receptor Binding

Metabolic Differentiation: Active N-Monodesmethyl Metabolite Contributes Significantly to Pharmacological Profile

Methotrimeprazine (levomepromazine) is metabolized to two major species: N-monodesmethyl methotrimeprazine (pharmacologically active, almost as potent as the parent drug) and methotrimeprazine sulfoxide (much less active) [1]. In a study of five psychiatric patients receiving oral methotrimeprazine, blood levels of both metabolites were similar to or higher than parent drug levels in four of five patients [1]. Mean plasma-erythrocyte concentration ratios were 1.76 for methotrimeprazine, 0.57 for N-monodesmethyl methotrimeprazine, and 3.02 for methotrimeprazine sulfoxide, with large interindividual variation [1]. Additionally, ring sulfoxidation abolishes neuroleptic potency in both methotrimeprazine and chlorpromazine, as confirmed by X-ray crystallography and dopamine receptor binding studies [2].

Drug Metabolism Pharmacokinetics Active Metabolites Therapeutic Drug Monitoring

Analytical Purity and Enantiomeric Resolution: rac Methotrimeprazine Hydrochloride Enables Detection of 0.5% Enantiomeric Impurity

Chiral separation of levomepromazine (the l-enantiomer) from dextromepromazine (the d-enantiomer) using HPLC with a β-cyclodextrin-based chiral stationary phase achieves detection sensitivity of approximately 0.5% enantiomeric impurity [1]. The racemic hydrochloride standard (CAS 4185-80-2) provides a 1:1 mixture of both enantiomers, serving as the essential reference for establishing baseline racemate peak profiles and validating chiral separation methods [2]. Commercial availability with specified purity (typically ≥95% by HPLC) ensures reproducible analytical performance . This analytical capability is particularly relevant given the documented stereoselectivity in receptor binding, where the l-isomer shows significantly greater affinity than the d-isomer at dopamine and serotonin receptors [2].

Chiral Chromatography HPLC Method Validation Enantiomeric Purity Quality Control

Comparative Antipsychotic Potency: Methotrimeprazine is Approximately Half as Potent as Chlorpromazine

Methotrimeprazine is classified as a low-potency antipsychotic within the phenothiazine class, with an estimated potency approximately half that of chlorpromazine [1]. This potency differential is consistent with its broader receptor binding profile, which includes histamine-antagonist properties similar to promethazine combined with central nervous system effects resembling chlorpromazine [2]. The lower potency does not imply reduced clinical utility but rather a distinct therapeutic window and side-effect profile that researchers must account for when selecting comparator compounds or establishing dose-response relationships in experimental models.

Antipsychotic Potency Neuroleptic Dose Equivalence Phenothiazine Class Comparison

Optimal Research and Industrial Applications for rac Methotrimeprazine Hydrochloride (CAS 4185-80-2)


Chiral Purity Assessment and Enantiomeric Impurity Profiling of Levomepromazine Drug Substance

Analytical laboratories developing or validating HPLC methods for the determination of enantiomeric purity in levomepromazine active pharmaceutical ingredients should procure rac Methotrimeprazine Hydrochloride as the essential racemic reference standard. The compound provides a 1:1 enantiomeric mixture that establishes baseline racemate peak profiles, enabling detection of enantiomeric impurities down to approximately 0.5% when using β-cyclodextrin-bonded chiral stationary phases [1]. This application is directly supported by the documented stereoselectivity in receptor binding, where the l-isomer demonstrates significantly greater pharmacological activity than the d-isomer .

Metabolism and Pharmacokinetic Studies Requiring Quantification of Parent Compound and Active Metabolites

Researchers conducting in vitro or in vivo metabolism studies of methotrimeprazine require the racemic hydrochloride standard to develop and validate analytical methods that simultaneously quantify the parent compound, the active N-monodesmethyl metabolite (nearly equipotent to the parent), and the inactive sulfoxide metabolite [1]. The large interindividual variation in plasma-erythrocyte distribution ratios—1.76 for parent, 0.57 for N-monodesmethyl, and 3.02 for sulfoxide—necessitates robust analytical methods calibrated with authentic racemic reference material [1]. The hydrochloride salt form offers improved aqueous solubility for preparation of calibration standards and quality control samples .

Receptor Binding and Stereoselectivity Studies of Phenothiazine Neuroleptics

Pharmacology laboratories investigating the stereoselective interactions of phenothiazines at dopamine, serotonin, histamine, and adrenergic receptors should utilize rac Methotrimeprazine Hydrochloride as a comparator compound. The racemic mixture serves as a critical control to demonstrate that observed effects are not due to non-stereoselective mechanisms, particularly given that methotrimeprazine enantiomers exhibit statistically significant (P < 0.05) binding differences at dopamine and serotonin receptors but not at opiate receptors [1]. This differential stereoselectivity pattern makes the racemate an invaluable tool for probing receptor binding site stereochemistry [1].

Quality Control and Method Validation for Methotrimeprazine-Containing Pharmaceutical Formulations

QC laboratories in pharmaceutical manufacturing require rac Methotrimeprazine Hydrochloride as a reference standard for the development and validation of stability-indicating assays for methotrimeprazine-containing formulations. Studies have demonstrated that levomepromazine hydrochloride in combination products (e.g., with morphine sulfate) exhibits temperature-dependent degradation that increases with elevated storage temperatures [1]. The racemic hydrochloride reference standard (typically ≥95% purity by HPLC) is essential for establishing system suitability parameters, determining degradation product profiles, and validating analytical methods in accordance with regulatory expectations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for rac Methotrimeprazine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.